![molecular formula C14H13F3N2O2 B14594794 2-[3-(Trifluoromethyl)phenyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione CAS No. 60725-66-8](/img/structure/B14594794.png)
2-[3-(Trifluoromethyl)phenyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Trifluoromethyl)phenyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydroimidazo[1,5-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Trifluoromethyl)phenyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-(trifluoromethyl)benzaldehyde, the compound can be synthesized through a series of reactions involving condensation, cyclization, and oxidation steps .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-[3-(Trifluoromethyl)phenyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce groups like halogens or alkyl chains .
Scientific Research Applications
2-[3-(Trifluoromethyl)phenyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
- 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine
- 3-(Trifluoromethyl)phenylacetylene
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Uniqueness: What sets 2-[3-(Trifluoromethyl)phenyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione apart from similar compounds is its unique tetrahydroimidazo[1,5-a]pyridine core, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
60725-66-8 |
|---|---|
Molecular Formula |
C14H13F3N2O2 |
Molecular Weight |
298.26 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione |
InChI |
InChI=1S/C14H13F3N2O2/c15-14(16,17)9-4-3-5-10(8-9)19-12(20)11-6-1-2-7-18(11)13(19)21/h3-5,8,11H,1-2,6-7H2 |
InChI Key |
OQCIXAXKXKFLGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate](/img/structure/B14594714.png)
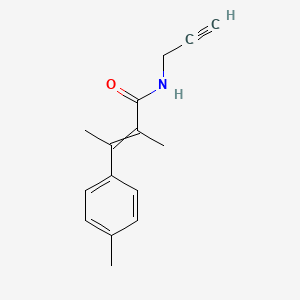
![5-[(4-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14594736.png)
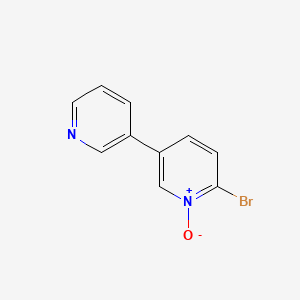
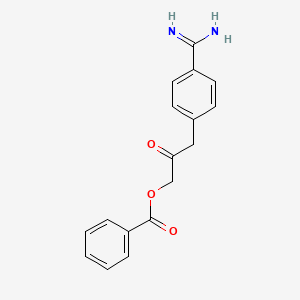
![Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl-](/img/structure/B14594763.png)
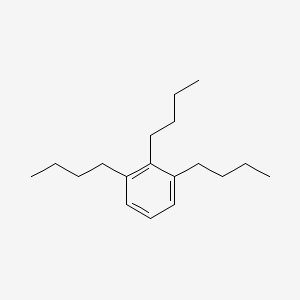
![3-[(2S)-1-Acetylpiperidin-2-yl]-1-methylpyridin-2(1H)-one](/img/structure/B14594771.png)


![Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]-](/img/structure/B14594780.png)
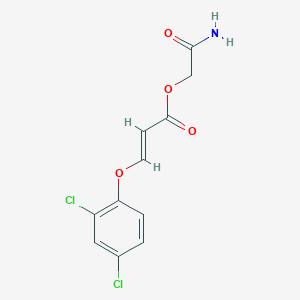
![Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl-](/img/structure/B14594805.png)

